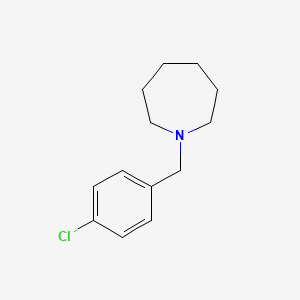

1-(4-Chlorobenzyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-(4-Chlorobenzyl)azepane involves the introduction of a chlorobenzyl group onto an azepane ring. Specific synthetic routes may vary, but the general steps include electrophilic aromatic substitution and subsequent functionalization. For a detailed synthesis pathway, consult relevant literature .

Chemical Reactions Analysis

Scientific Research Applications

PKB Inhibitors Development

Azepane derivatives, including 1-(4-Chlorobenzyl)azepane, have been explored for their potential as protein kinase B (PKB) inhibitors. This research focused on optimizing azepane-based compounds for stability and activity against PKB-alpha, a significant target in drug development. The compounds were synthesized and tested for in vitro inhibitory activity against PKB-alpha, revealing insights into binding interactions and conformational changes within the molecules (Breitenlechner et al., 2004).

Azepane-Based Therapeutics

Azepane-based compounds, including this compound, have shown a variety of pharmacological properties. These derivatives possess structural diversity and are useful for discovering new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. This research has highlighted the therapeutic applications of azepane-based compounds in areas such as cancer, tuberculosis, Alzheimer's disease, and as antimicrobial agents, among others (Zha et al., 2019).

Azepanium Ionic Liquids

This compound has been utilized in the synthesis of a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, offer environmentally friendly alternatives to volatile organic compounds in various applications. The study discusses the effects of structural features on the physical properties of these ionic liquids, such as density, viscosity, and conductivity (Belhocine et al., 2011).

Reactivity and Stability Insights

Computational and experimental thermochemical studies on azepane and its derivatives have provided insights into the conformational energetics, reactivity, and stability of these compounds. This research contributes to understanding the structural and molecular properties of azepane derivatives, aiding in the development of new applications (Freitas et al., 2014).

Safety and Hazards

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVIGCJJIMMLDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2554478.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![2-[(4-Ethoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2554484.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)

![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2554492.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2554496.png)

![Methyl 5-(3-fluorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2554497.png)

![Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2554500.png)